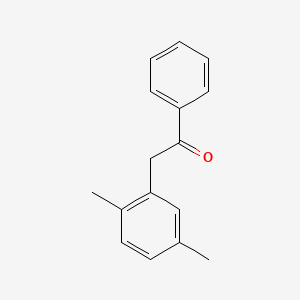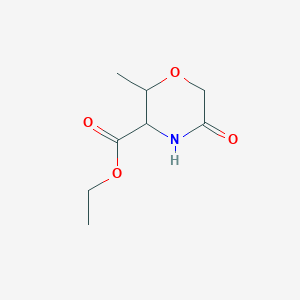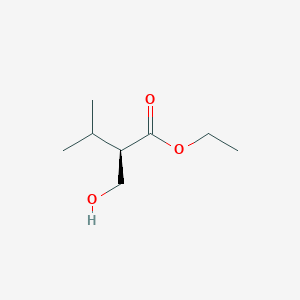![molecular formula C6H14N2O3 B14410548 2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol CAS No. 87841-76-7](/img/structure/B14410548.png)
2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol is a chemical compound with a unique structure that includes both diazenyl and peroxol functional groups
Preparation Methods
The synthesis of 2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol typically involves the reaction of 2-methoxyethyl diazene with a suitable peroxide. The reaction conditions often require a controlled environment to ensure the stability of the peroxide group. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, forming different oxidation products.
Reduction: The diazenyl group can be reduced under specific conditions, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions where the methoxyethyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol has several scientific research applications:
Biology: The compound’s unique structure allows it to be used in studies involving oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its oxidative properties.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol involves its ability to generate free radicals through the decomposition of the peroxide group. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The diazenyl group can also interact with molecular targets, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol can be compared with other similar compounds, such as:
2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol: This compound has a similar structure but with a different alkyl group, leading to variations in its reactivity and applications.
3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol: This compound also contains a diazenyl group but differs in its overall structure and chemical properties.
Properties
CAS No. |
87841-76-7 |
|---|---|
Molecular Formula |
C6H14N2O3 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-hydroperoxypropan-2-yl(2-methoxyethyl)diazene |
InChI |
InChI=1S/C6H14N2O3/c1-6(2,11-9)8-7-4-5-10-3/h9H,4-5H2,1-3H3 |
InChI Key |
YGVCIOUGPQADTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(N=NCCOC)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


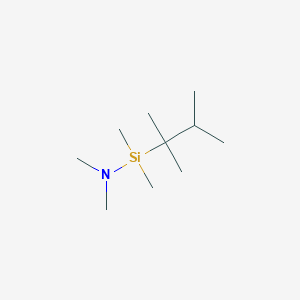
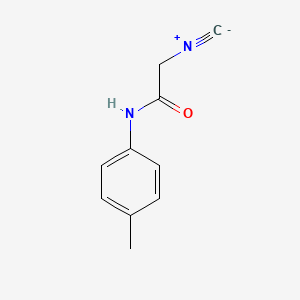
![[Dimethyl(prop-2-en-1-yl)silyl]methanethiol](/img/structure/B14410480.png)
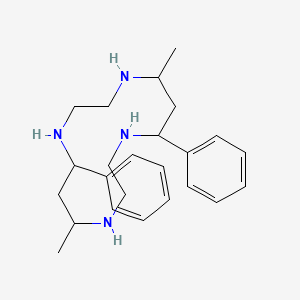
![3'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14410497.png)
![2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14410499.png)
![4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14410504.png)
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide](/img/structure/B14410507.png)
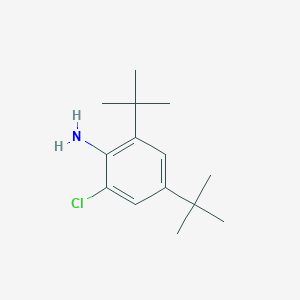

![3-methoxy-7-methylbenzo[c]acridine](/img/structure/B14410520.png)
